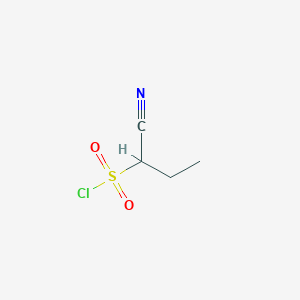
4-Bromo-3-(hydroxymethyl)benzonitrile
Overview
Description
4-Bromo-3-(hydroxymethyl)benzonitrile is a synthetic organic compound with the molecular formula C8H6BrNO . It has a molecular weight of 212.04300 .
Synthesis Analysis
The synthesis of this compound involves a one-pot synthesis process .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H6BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 .Chemical Reactions Analysis
This compound is used as an intermediate in the production of other compounds .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The compound is stored at room temperature in a dry, sealed environment .Scientific Research Applications
1. Photosynthesis Inhibition Studies
4-Bromo-3-(hydroxymethyl)benzonitrile and related compounds, including bromoxynil, have been investigated for their effects on photosynthetic parameters in plants like spinach and wheat. They show differing efficacies at the chloroplast level and can inhibit chlorophyll forms that absorb longer wavelengths, leading to changes in energy migration and chloroplast ultrastructure (Szigeti, Tóth, & Paless, 1982).
2. Potential in Cancer Treatment
Research on a family of compounds including this compound has demonstrated significant activity against colorectal and triple-negative breast cancer cells. These compounds, characterized by the formula [Fe(η5-C5H5)(CO)(PPh3)(NCR)], exhibit cytotoxicity in micromolar ranges and show potential for targeted cancer therapy (Pilon et al., 2020).
3. Environmental Impact and Degradation Studies
The benzonitrile herbicides, including those structurally related to this compound, have been studied for their environmental impact. Microbial degradation pathways and the role of degrader organisms in soil and subsurface environments are critical for understanding the persistence and ecological effects of these herbicides (Holtze, Sørensen, Sørensen, & Aamand, 2008).
4. Vibrational Spectra Analysis
The vibrational spectra of compounds like 4-bromo benzonitrile have been studied using density functional theory (DFT). These studies provide insights into the fundamental vibrational frequencies and intensity of vibrational bands, which are critical for understanding the molecular structure and interactions of these compounds (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).
5. Magnetic and Dynamic Properties
The magnetic and dynamic properties of halogen-containing benzonitriles, including 4-bromo benzonitrile, have been explored using E.P.R. and zero-field odmr. These studies provide insights into the effects of bromo substitution on molecular energies and spin densities, enhancing our understanding of these compounds at the molecular level (Niizuma, Kwan, & Hirota, 1978).
properties
IUPAC Name |
4-bromo-3-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEWOMLQLUYQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696094 | |
| Record name | 4-Bromo-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905710-66-9 | |
| Record name | 4-Bromo-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)

![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)



![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)

![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)
